molecular formula C25H27N3O4S B11571135 (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11571135
M. Wt: 465.6 g/mol
InChI Key: WPXIDRGUQPHPHS-JWGURIENSA-N
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Description

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their condensation under specific conditions to form the desired triazolothiazole structure. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes .

Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O4S/c1-4-5-6-7-14-32-19-11-9-18(10-12-19)23-26-25-28(27-23)24(29)22(33-25)16-17-8-13-20(30-2)21(15-17)31-3/h8-13,15-16H,4-7,14H2,1-3H3/b22-16-

InChI Key

WPXIDRGUQPHPHS-JWGURIENSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

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